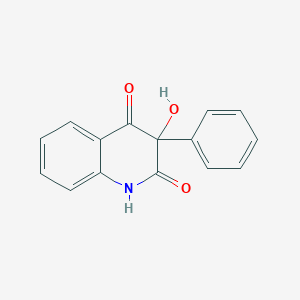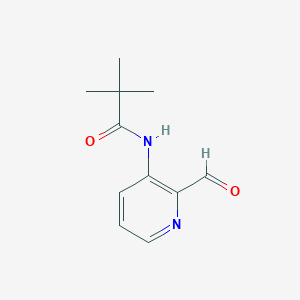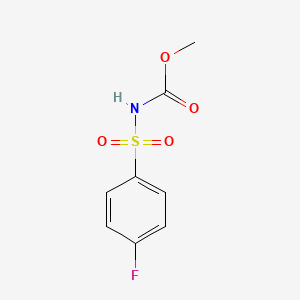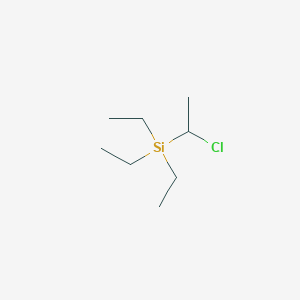
1-(Methanesulfonyl)nonadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonyl)nonadecan-2-one is an organic compound with the molecular formula C20H40O3S It is a derivative of nonadecanone, where a methanesulfonyl group is attached to the second carbon of the nonadecanone chain
Métodos De Preparación
The synthesis of 1-(Methanesulfonyl)nonadecan-2-one can be achieved through several methods. One common approach involves the reaction of nonadecanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Methanesulfonyl)nonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Methanesulfonyl)nonadecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonyl)nonadecan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
1-(Methanesulfonyl)nonadecan-2-one can be compared with other similar compounds, such as:
2-Nonadecanone: A simple ketone with similar chain length but lacking the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride and methanesulfonamide, which share the methanesulfonyl functional group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a reactive methanesulfonyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications.
Propiedades
Número CAS |
14723-70-7 |
|---|---|
Fórmula molecular |
C20H40O3S |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
1-methylsulfonylnonadecan-2-one |
InChI |
InChI=1S/C20H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-24(2,22)23/h3-19H2,1-2H3 |
Clave InChI |
UWGJMZFXERZLEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)





![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

